molecular formula C11H20N2O3 B2451251 tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate CAS No. 2306247-05-0

tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate

Cat. No.: B2451251
CAS No.: 2306247-05-0
M. Wt: 228.292
InChI Key: DIUMEULIRBZIBH-YUMQZZPRSA-N
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Description

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is known for its applications in pharmaceutical research and organic synthesis. This compound is characterized by its piperazine ring, which is substituted with tert-butyl, dimethyl, and oxo groups, making it a versatile intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with appropriate reagents to introduce the dimethyl and oxo groups. One common method includes the use of tert-butyl chloroformate and dimethylamine under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive agents targeting specific molecular pathways.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate: A closely related compound with similar structural features.

    tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate: An enantiomer with different stereochemistry.

    tert-Butyl (2S,6S)-2,6-dimethyl-4-oxo-piperazine-1-carboxylate: A derivative with an additional oxo group.

Uniqueness

Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential as a pharmaceutical intermediate make it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl (2S,6S)-2,6-dimethyl-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMEULIRBZIBH-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)[C@@H](N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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